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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of erythritol and

other common sweeteners. The information is supported by experimental data and detailed

methodologies to assist in research, product development, and formulation.

Executive Summary
Erythritol, a sugar alcohol, is gaining prominence as a bulk sweetener due to its favorable

sensory and physiological properties. It offers a clean, sweet taste profile similar to sucrose

with approximately 60-80% of its sweetness.[1] A key advantage of erythritol is the absence of

a significant aftertaste, a common drawback of many high-intensity sweeteners.[1][2]

Furthermore, it is non-caloric and has a zero glycemic index, making it a suitable sugar

substitute for various applications.[3] This guide delves into a comparative analysis of

erythritol's sensory attributes—taste profile, sweetness intensity, and aftertaste—against other

sweeteners, supported by quantitative data and experimental protocols.

Data Presentation: Comparative Sensory Properties
of Sweeteners
The following tables summarize the key sensory properties of erythritol in comparison to other

nutritive and non-nutritive sweeteners.

Table 1: Relative Sweetness of Various Sweeteners Compared to Sucrose
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Sweetener Type
Relative Sweetness
(Sucrose = 1)

Sucrose Nutritive (Carbohydrate) 1.0

Erythritol Nutritive (Polyol) 0.6 - 0.8[1]

Xylitol Nutritive (Polyol) 1.0

Sorbitol Nutritive (Polyol) 0.5 - 0.7

Maltitol Nutritive (Polyol) 0.9

Fructose Nutritive (Carbohydrate) 1.2 - 1.8

Aspartame Non-Nutritive 200

Acesulfame-K Non-Nutritive 200

Sucralose Non-Nutritive 600

Stevia (Rebaudioside A) Non-Nutritive 200 - 400

Monk Fruit (Mogroside V) Non-Nutritive 100 - 250

Table 2: Qualitative Taste Profile and Aftertaste Comparison
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Sweetener Primary Taste Profile
Common Aftertaste/Side
Tastes

Sucrose Clean, sweet None

Erythritol
Clean, sweet, slight cooling

sensation
Minimal to no aftertaste

Xylitol
Sweet, strong cooling

sensation
Minimal aftertaste

Sorbitol Sweet, cooling sensation Can have a slight aftertaste

Maltitol Very similar to sucrose Minimal aftertaste

Fructose
Very sweet, slightly different

from sucrose
Can have a slight aftertaste

Aspartame Sweet, not identical to sucrose
Lingering sweetness, some

report a metallic aftertaste

Acesulfame-K Sweet, can have a rapid onset
Bitter and/or metallic aftertaste

at high concentrations

Sucralose Intense, clean sweetness

Minimal aftertaste for most,

some report a lingering

sweetness

Stevia (Rebaudioside A) Intense sweetness
Bitter, licorice-like aftertaste is

common

Monk Fruit (Mogroside V)
Intense sweetness, sometimes

with a fruity note
Some report a slight aftertaste

Table 3: Cooling Effect of Polyols

The cooling sensation of polyols is due to their negative heat of solution, where energy is

absorbed from the surroundings (the mouth) as the crystals dissolve.
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Polyol Heat of Solution (J/g)
Perceived Cooling
Intensity

Erythritol -182 High

Xylitol -153 Very High

Mannitol -121 Moderate

Sorbitol -111 Moderate

Isomalt -39 Low

Maltitol -23 Very Low

Experimental Protocols for Sensory Evaluation
The data presented in this guide are typically generated using standardized sensory evaluation

methodologies. Below are detailed protocols for key experiments.

Quantitative Descriptive Analysis (QDA)
QDA is used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile of a sweetener, including its taste, aroma, and

mouthfeel characteristics.

Methodology:

Panelist Selection and Training:

A panel of 8-12 individuals is selected based on their sensory acuity and ability to

articulate perceptions.

Panelists undergo extensive training (15-20 hours) to develop a consensus vocabulary to

describe the sensory attributes of the sweeteners being tested.

Reference standards are used to anchor the terminology (e.g., sucrose solutions for

sweetness, caffeine solutions for bitterness).
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Attribute Generation:

During training sessions, panelists are presented with a range of sweeteners and

collaboratively develop a list of descriptive terms (lexicon) for all perceptible attributes.

Data Collection:

Samples are prepared at equi-sweet concentrations to allow for fair comparison of other

sensory attributes.

Panelists individually rate the intensity of each attribute on an unstructured line scale (e.g.,

a 15 cm line anchored with "low" and "high").

Each panelist evaluates each sample in triplicate to ensure data reliability.

Data Analysis:

The intensity ratings are converted to numerical data.

Analysis of Variance (ANOVA) is used to determine significant differences in attribute

intensities among the sweeteners.

The results are often visualized using spider plots or radar plots to provide a

comprehensive sensory profile.

Time-Intensity (TI) Analysis
TI analysis measures the intensity of a specific sensory attribute over time.

Objective: To characterize the temporal profile of sweetness and any aftertaste of a sweetener

from initial perception to extinction.

Methodology:

Panelist Training:

Trained panelists are familiarized with the TI data collection software and the specific

attribute to be evaluated (e.g., sweetness, bitterness).
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They are trained to use a continuous scale (e.g., a joystick or mouse-controlled slider) to

rate the intensity of the sensation in real-time.

Data Collection:

Panelists are presented with a single sample.

They begin recording the intensity of the target attribute from the moment the sample

enters their mouth until the sensation is no longer perceptible.

The evaluation period typically lasts for 60-180 seconds.

Data Analysis:

The software generates a time-intensity curve for each panelist and each sample.

Key parameters are extracted from the curves:

Imax: Maximum intensity.

Tmax: Time to reach maximum intensity.

Dur: Total duration of the sensation.

AUC: Area under the curve, representing the total magnitude of the sensation.

These parameters are statistically analyzed to compare the temporal profiles of different

sweeteners.

Temporal Dominance of Sensations (TDS)
TDS is a dynamic method where panelists select the most dominant sensation at each moment

in time.

Objective: To understand the sequence and dominance of different sensory attributes of a

sweetener over time.

Methodology:
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Attribute Selection:

A list of relevant sensory descriptors is pre-defined (e.g., sweet, bitter, metallic, cooling,

astringent).

Data Collection:

Panelists are presented with a sample and a screen displaying buttons for each attribute.

They click on the button corresponding to the sensation they perceive as dominant at that

moment. They continue to select the dominant sensation as it changes over the evaluation

period.

Data Analysis:

The software records the sequence and duration of dominance for each attribute.

TDS curves are generated, showing the proportion of panelists who selected a particular

attribute as dominant at each point in time.

Statistical analysis is performed to identify significant differences in the temporal

dominance profiles of the sweeteners.

Mandatory Visualization
Sweet Taste Signaling Pathway
The perception of sweet taste is primarily mediated by a G-protein coupled receptor (GPCR)

called the T1R2/T1R3 receptor, located in the taste receptor cells on the tongue.
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Click to download full resolution via product page

Caption: G-protein coupled receptor pathway for sweet taste perception.

Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for a comprehensive sensory evaluation of

sweeteners.
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Caption: A typical workflow for sensory analysis of sweeteners.
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Conclusion
Erythritol presents a sensory profile that closely mimics sucrose, with the added benefits of

being non-caloric and having a minimal aftertaste. Its distinct cooling sensation can be a

desirable attribute in certain applications, such as mints and chewing gum, but may require

masking in others. The choice of sweetener for a particular application will depend on the

desired sensory profile, processing conditions, and target consumer population. The

experimental protocols outlined in this guide provide a framework for conducting rigorous

sensory evaluations to inform these decisions. A thorough understanding of the underlying

taste signaling pathways can further aid in the development of novel taste modulators and

sweetener blends.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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